Ethyl (E)-3-(2-methoxyphenyl)acrylate
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Overview
Description
Ethyl (E)-3-(2-methoxyphenyl)acrylate is an organic compound with the chemical formula C12H14O3. It is a colorless to pale yellow liquid with a sweet, fragrant odor. This compound is primarily used in the fragrance industry as an ingredient in perfumes, flavors, and fragrance additives. It is also found in various foods, beverages, cosmetics, and personal care products .
Preparation Methods
Ethyl (E)-3-(2-methoxyphenyl)acrylate is typically synthesized through esterification. The process involves reacting 4-methoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under controlled conditions, and the product is isolated through distillation and purification . Industrial production methods often employ lipase-mediated synthesis, which is a green and economical alternative to traditional chemical methods. This method uses enzymes like Rhizopus oryzae lipase to catalyze the esterification reaction, resulting in high yields and reduced environmental impact .
Chemical Reactions Analysis
Ethyl (E)-3-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Ethyl (E)-3-(2-methoxyphenyl)acrylate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: this compound has shown potential as an anti-metastasis agent and chemosensitizer in cancer treatment.
Industry: It is used in the production of UVB-absorbing compounds for sunscreens and other cosmetic products.
Mechanism of Action
The mechanism of action of ethyl 2-methoxycinnamate involves the inhibition of NF-κB activation. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, ethyl 2-methoxycinnamate reduces the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory and anti-cancer effects . Additionally, it inhibits both COX-1 and COX-2 enzymes, which are involved in the inflammatory process .
Comparison with Similar Compounds
Ethyl (E)-3-(2-methoxyphenyl)acrylate can be compared with other similar compounds such as:
Octyl methoxycinnamate:
Methyl cinnamate: This compound is similar in structure but has a methyl group instead of an ethyl group. It is used in the flavor and fragrance industry.
2-ethylhexyl 4-methoxycinnamate: Known for its use in sunscreens, this compound is synthesized using similar esterification methods and has similar UV-absorbing properties.
This compound stands out due to its unique combination of anti-inflammatory, anti-cancer, and UV-absorbing properties, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3 |
InChI Key |
ATAFSLBAINHGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC |
Origin of Product |
United States |
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